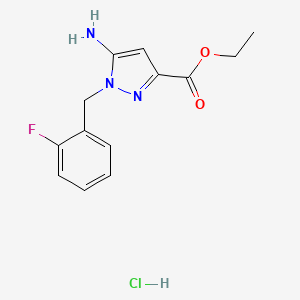

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride typically involves the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography might be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amines.

Scientific Research Applications

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the fluorobenzyl group, making it less hydrophobic and potentially altering its biological activity.

Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which could affect its reactivity and interactions.

Uniqueness

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride is unique due to the presence of the fluorobenzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This feature may make it more effective in certain medicinal applications compared to its analogs.

Biological Activity

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride, with the CAS number 256504-39-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C13H14FN3O2

- Molecular Weight : 263.27 g/mol

- IUPAC Name : Ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate

- PubChem CID : 11391384

The biological activity of this compound primarily involves its interaction with various biological targets, particularly kinases. Research indicates that compounds within the pyrazole class can act as inhibitors for several important kinases involved in cancer progression and other diseases.

Inhibition of Kinases

Recent studies have highlighted the compound's inhibitory effects on specific kinases, including:

- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : Exhibits an IC50 value of approximately 1.46 µM, indicating significant potential for anti-cancer applications by inhibiting angiogenesis .

- CDK2 and CDK9 (Cyclin-dependent Kinases) : The compound shows promising selectivity and potency against these kinases, with IC50 values reported at 0.36 µM and 1.8 µM, respectively .

Case Study: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated its effectiveness in reducing tumor growth rates in xenograft models of colorectal carcinoma. The compound was administered orally, showcasing its bioavailability and therapeutic potential in vivo .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrazole ring and substituents can significantly alter the biological activity of the compound. For instance, the presence of the fluorobenzyl group enhances kinase selectivity, which is crucial for minimizing off-target effects in therapeutic applications .

Data Table: Biological Activity Summary

| Biological Target | IC50 Value (µM) | Notes |

|---|---|---|

| VEGFR-2 | 1.46 | Inhibits angiogenesis |

| CDK2 | 0.36 | Selective inhibition |

| CDK9 | 1.8 | Shows good potency |

Properties

CAS No. |

1956385-08-2 |

|---|---|

Molecular Formula |

C13H15ClFN3O2 |

Molecular Weight |

299.73 g/mol |

IUPAC Name |

ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H14FN3O2.ClH/c1-2-19-13(18)11-7-12(15)17(16-11)8-9-5-3-4-6-10(9)14;/h3-7H,2,8,15H2,1H3;1H |

InChI Key |

SBSCBOSIJOCRFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)CC2=CC=CC=C2F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.